1-(2-methyl-4-pyridinyl)-4-(2,4,5-trimethylbenzoyl)piperazine trifluoroacetate
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Overview
Description
1-(2-methyl-4-pyridinyl)-4-(2,4,5-trimethylbenzoyl)piperazine trifluoroacetate is a chemical compound that has been extensively studied in the field of scientific research. It is commonly referred to as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors (α7 nAChRs).
Mechanism of Action
PNU-282987 selectively binds to and activates α7 nAChRs, which are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the release of various neurotransmitters, such as acetylcholine and glutamate, which play important roles in learning, memory, and other cognitive processes. PNU-282987 has been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Biochemical and Physiological Effects
PNU-282987 has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, increase synaptic plasticity, and enhance neuroprotection. PNU-282987 has also been shown to reduce inflammation and oxidative stress, which are implicated in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for α7 nAChRs. This allows for the specific targeting of these receptors and the study of their role in various biological processes. However, one limitation of using PNU-282987 is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for the study of PNU-282987. One area of research is the development of novel therapeutics for neurodegenerative diseases and psychiatric disorders based on the selective activation of α7 nAChRs. Another area of research is the study of the role of α7 nAChRs in pain management and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of PNU-282987 and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of PNU-282987 involves the reaction of 2,4,5-trimethylbenzoic acid with 1-(2-methyl-4-pyridinyl)piperazine in the presence of thionyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt of PNU-282987. The synthesis method has been extensively studied and optimized to obtain high yields of pure PNU-282987.
Scientific Research Applications
PNU-282987 has been widely used in scientific research to study the role of α7 nAChRs in various biological processes. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders, such as schizophrenia and depression. PNU-282987 has also been studied for its potential use in pain management and as a cognitive enhancer.
properties
IUPAC Name |
[4-(2-methylpyridin-4-yl)piperazin-1-yl]-(2,4,5-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-14-11-16(3)19(12-15(14)2)20(24)23-9-7-22(8-10-23)18-5-6-21-17(4)13-18/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIBMIAVCBQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCN(CC2)C3=CC(=NC=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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